

Early Clinical Applications and Physiological Research

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Compound Focus: Thiamine bromide

CAS No.: 7019-71-8

Cat. No.: S594681

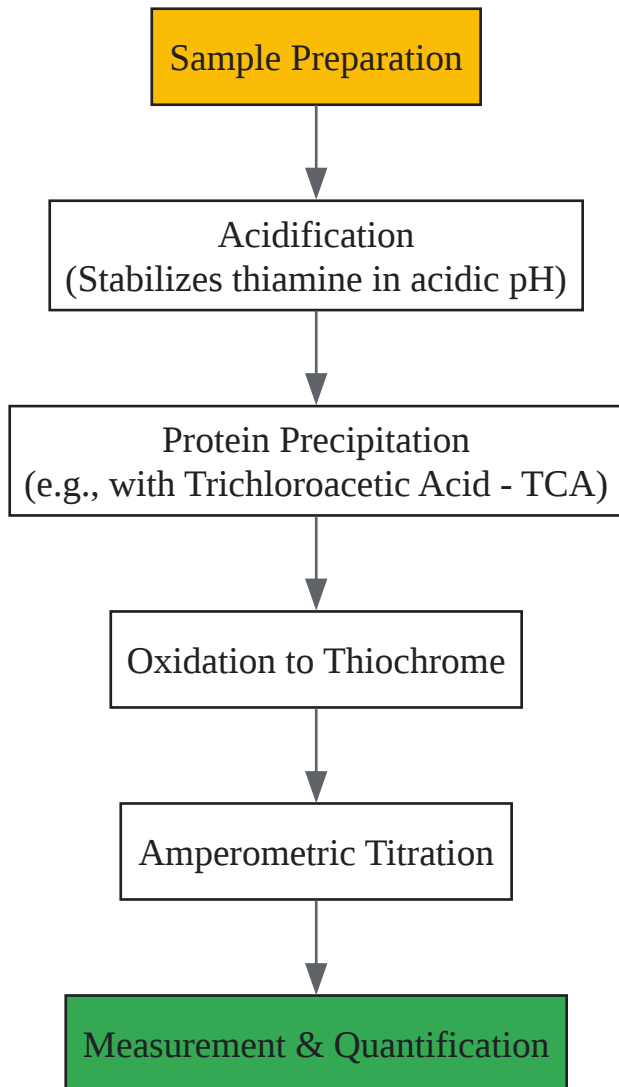
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Initial research into **thiamine bromide** explored its therapeutic potential for various conditions. The table below summarizes key findings from these early clinical and experimental studies.

Area of Research	Key Findings	Dosage & Administration	Citation/Period
Gastrointestinal Ulcers	Effective for pain relief; improved general well-being; disappearance of dyspeptic symptoms (vomiting, nausea).	20-40 mg daily; 10-20 intravenous injections per course. [1]	1963 [1]
Cerebral Circulation & Hypertension	Lowered tonicity of cerebral vessels; increased cerebral blood flow; mild hypotensive effect.	Cats: 5-7 mg/kg (IV); Humans: 1 mL of 6% solution (IM). [2]	1976 [2]
Vasodilatory Rhinopathy	Used in injections to treat vasodilatory forms of neurovegetative rhinopathy.	Not specified in results. [3]	1976 [3]

Analytical Methods for Determination

Early quantitative analysis of **thiamine bromide** faced challenges due to the complexity of biological and pharmaceutical samples. The following workflow outlines a historical method for its determination.



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*Historical analytical workflow for **thiamine bromide**.*

- **Sample Preparation:** Thiamine is stable under acidic conditions but degrades in alkaline environments, so samples were acidified immediately [4]. Proteins were precipitated using acids like trichloroacetic acid (TCA) or perchloric acid, sometimes with heating or autoclaving, to release protein-bound thiamine [4].
- **Analysis Method:** One developed method used **amperometric titration** for determination in pharmaceutical forms [5]. This method would have relied on the electrochemical properties of **thiamine bromide** for quantification.

- **Methodological Context:** Other historical methods mentioned for **thiamine bromide** quantification include gravimetric and fluorometric techniques [3]. These methods required careful sample preparation to isolate the compound and ensure accurate results.

Form and Function: Thiamine vs. Thiamine Bromide

Thiamine bromide is a specific salt form of vitamin B1. The broader physiological role of thiamine is well-established, which explains the therapeutic interest in its bromide salt.

- **Essential Cofactor:** In the body, thiamine is converted to its active form, **Thiamine Pyrophosphate (TPP)**. TPP is a crucial coenzyme for several key enzymes involved in cellular energy metabolism, including pyruvate dehydrogenase and α -ketoglutarate dehydrogenase in the citric acid cycle, and transketolase in the pentose phosphate pathway [6].
- **Deficiency and Disease:** Severe thiamine deficiency leads to **beriberi**, which affects the cardiovascular and nervous systems, and **Wernicke-Korsakoff syndrome**, often associated with chronic alcoholism [6]. The historical use of **thiamine bromide** for non-deficient conditions suggests research into its potential pharmacological effects beyond nutritional supplementation.

Research Gaps and Future Directions

The search results reveal several areas where information on **thiamine bromide** is incomplete, which could guide future investigation:

- **Discovery Details:** The exact date and key figures involved in the initial discovery and synthesis of **thiamine bromide** are not clearly identified in the available sources. The broader history of thiamine (vitamin B1) itself is better documented [7] [8].
- **Molecular Pathway:** A specific diagram of **thiamine bromide**'s role in inducing Systemic Acquired Resistance (SAR) in plants [9] was not generated because the search results, while confirming the phenomenon, lacked sufficient detail on the intermediate signaling molecules required to construct a reliable pathway.

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